molecular formula C16H15ClF2N4O3S2 B4382610 2-[4-CHLORO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N~1~-[6-(METHYLSULFONYL)-1,3-BENZOTHIAZOL-2-YL]PROPANAMIDE

2-[4-CHLORO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N~1~-[6-(METHYLSULFONYL)-1,3-BENZOTHIAZOL-2-YL]PROPANAMIDE

Cat. No.: B4382610
M. Wt: 448.9 g/mol
InChI Key: QPASVPAUQXUUMD-UHFFFAOYSA-N
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Description

2-[4-CHLORO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N~1~-[6-(METHYLSULFONYL)-1,3-BENZOTHIAZOL-2-YL]PROPANAMIDE is a complex organic compound that has garnered significant interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-CHLORO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N~1~-[6-(METHYLSULFONYL)-1,3-BENZOTHIAZOL-2-YL]PROPANAMIDE typically involves multiple steps, starting from readily available precursorsThe benzothiazole moiety is usually synthesized separately and then coupled with the pyrazole intermediate under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-efficiency catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-[4-CHLORO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N~1~-[6-(METHYLSULFONYL)-1,3-BENZOTHIAZOL-2-YL]PROPANAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a range of substituted pyrazole derivatives .

Scientific Research Applications

2-[4-CHLORO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N~1~-[6-(METHYLSULFONYL)-1,3-BENZOTHIAZOL-2-YL]PROPANAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[4-CHLORO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N~1~-[6-(METHYLSULFONYL)-1,3-BENZOTHIAZOL-2-YL]PROPANAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The difluoromethyl group is known to enhance the compound’s stability and bioavailability, contributing to its efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-CHLORO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N~1~-[6-(METHYLSULFONYL)-1,3-BENZOTHIAZOL-2-YL]PROPANAMIDE stands out due to its unique combination of functional groups, which impart distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-[4-chloro-3-(difluoromethyl)-5-methylpyrazol-1-yl]-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClF2N4O3S2/c1-7-12(17)13(14(18)19)22-23(7)8(2)15(24)21-16-20-10-5-4-9(28(3,25)26)6-11(10)27-16/h4-6,8,14H,1-3H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPASVPAUQXUUMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(C)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C)C(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClF2N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-CHLORO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N~1~-[6-(METHYLSULFONYL)-1,3-BENZOTHIAZOL-2-YL]PROPANAMIDE
Reactant of Route 2
Reactant of Route 2
2-[4-CHLORO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N~1~-[6-(METHYLSULFONYL)-1,3-BENZOTHIAZOL-2-YL]PROPANAMIDE
Reactant of Route 3
Reactant of Route 3
2-[4-CHLORO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N~1~-[6-(METHYLSULFONYL)-1,3-BENZOTHIAZOL-2-YL]PROPANAMIDE
Reactant of Route 4
Reactant of Route 4
2-[4-CHLORO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N~1~-[6-(METHYLSULFONYL)-1,3-BENZOTHIAZOL-2-YL]PROPANAMIDE
Reactant of Route 5
Reactant of Route 5
2-[4-CHLORO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N~1~-[6-(METHYLSULFONYL)-1,3-BENZOTHIAZOL-2-YL]PROPANAMIDE
Reactant of Route 6
Reactant of Route 6
2-[4-CHLORO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N~1~-[6-(METHYLSULFONYL)-1,3-BENZOTHIAZOL-2-YL]PROPANAMIDE

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